4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine
Overview
Description
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Mechanism of Action
Target of Action
The primary target of the compound 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is the Proliferating Cell Nuclear Antigen (PCNA), a protein discovered independently by two different research groups . PCNA is an essential factor in DNA replication and repair .
Mode of Action
This compound interacts with PCNA through a unique mechanism. It forms a homotrimeric ring that encircles DNA and slides along it, tethering DNA polymerases and other DNA editing enzymes . It interacts with certain regulatory proteins through an area called the PIP-box (PCNA Interacting Protein box) .
Biochemical Pathways
The compound this compound affects the DNA replication and repair pathways. PCNA lies at the center of these essential cellular processes, which are fundamental to the proliferation and survival of cancer cells .
Pharmacokinetics
It is known that the compound exhibits improved solubility, which may enhance its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been claimed to have the ability to kill all solid malignant tumors . Its chemotherapy action operates with a unique mechanism that reduces common side effects associated with traditional chemotherapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine typically involves the reaction of 3-methoxyphenol with appropriate reagents to introduce the oxadiazole ring. One common method is the cyclization of 3-methoxyphenoxyacetic acid with hydrazine hydrate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: 4-(3-Hydroxyphenoxy)-1,2,5-oxadiazol-3-amine.
Reduction: Corresponding amines or alcohols.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(4-nitrofurazan-3-yl)-1,2,4-oxadiazole: Known for its energetic properties and thermal stability.
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine:
Uniqueness
4-(3-Methoxyphenoxy)-1,2,5-oxadiazol-3-amine is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and potential applications. This functional group can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(3-methoxyphenoxy)-1,2,5-oxadiazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-13-6-3-2-4-7(5-6)14-9-8(10)11-15-12-9/h2-5H,1H3,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWARCFFAHTIAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=NON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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